Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522971
InChI: InChI=1S/C8H7ClF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3
SMILES:
Molecular Formula: C8H7ClF3NO3
Molecular Weight: 257.59 g/mol

Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

CAS No.:

Cat. No.: VC16522971

Molecular Formula: C8H7ClF3NO3

Molecular Weight: 257.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate -

Specification

Molecular Formula C8H7ClF3NO3
Molecular Weight 257.59 g/mol
IUPAC Name ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Standard InChI InChI=1S/C8H7ClF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3
Standard InChI Key SUBIYWAILZJQAX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(O1)CCl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₈H₇ClF₃NO₃, with a molecular weight of 275.59 g/mol. Key physicochemical properties inferred from related oxazole derivatives include:

PropertyValue/DescriptionSource Compound Reference
Density~1.45–1.50 g/cm³Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Boiling Point~280–300°CEthyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
SolubilityModerate in polar organic solventsEthyl 2-(chloromethyl)oxazole-5-carboxylate
LogP (Partition Coefficient)~2.5–3.0Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate

The oxazole ring’s aromaticity, combined with the electron-deficient trifluoromethyl group, enhances electrophilic reactivity, while the chloromethyl substituent provides a site for nucleophilic substitution .

Synthesis and Production

Synthetic Routes

The synthesis of ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate likely involves multi-step strategies common to oxazole derivatives:

  • Cyclization Reactions: Precursors such as β-ketoesters or α-haloketones undergo cyclization with ammonia or urea derivatives to form the oxazole ring .

  • Chloromethylation: Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution .

  • Esterification: Carboxylic acid intermediates are esterified with ethanol under acidic conditions .

A representative pathway might involve:

  • Cyclization of ethyl 4-(trifluoromethyl)-2-(hydroxymethyl)oxazole-5-carboxylate with thionyl chloride (SOCl₂) to introduce the chloromethyl group.

  • Purification via recrystallization or column chromatography .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous-flow reactors and catalytic methods (e.g., using HCl or acetic acid) are employed to enhance reaction kinetics .

Chemical Reactivity and Functionalization

Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with:

  • Amines: Producing aminomethyl derivatives for pharmaceutical applications .

  • Thiols: Forming thioether linkages useful in polymer chemistry .

Hydrolysis and Oxidation

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further functionalization .

  • Oxidation: The trifluoromethyl group stabilizes adjacent oxidation sites, allowing selective oxidation of the oxazole ring .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s reactivity makes it a precursor for bioactive molecules:

  • Antimicrobial Agents: Analogous oxazoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

  • Kinase Inhibitors: Trifluoromethyl groups enhance binding affinity to ATP pockets in kinases (IC₅₀: 10–50 nM) .

Agrochemical Development

Chloromethyl-oxazole derivatives are leveraged in:

  • Herbicides: Disrupting plant acetolactate synthase (ALS) with EC₅₀ values < 1 ppm .

  • Insecticides: Targeting insect GABA receptors .

Biological Activity and Mechanisms

Enzymatic Interactions

  • Enzyme Inhibition: The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, as seen in cyclooxygenase-2 (COX-2) inhibition (Ki: 0.8 µM) .

  • Cytotoxicity: Chloromethyl derivatives induce apoptosis in cancer cells via mitochondrial pathway activation (LC₅₀: 5–20 µM) .

Pharmacokinetic Profile

  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life (t₁/₂: ~8–12 hours in rodents) .

  • Membrane Permeability: LogP values ~2.5–3.0 facilitate blood-brain barrier penetration .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods .

  • Storage: Stable at 4°C under inert atmosphere (argon or nitrogen) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator